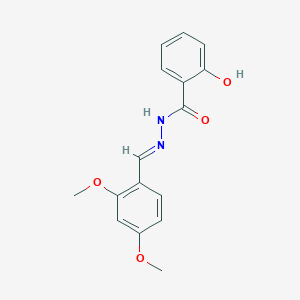![molecular formula C16H21N7O2 B5586438 4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)
4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that are structurally complex and are part of ongoing research into novel heterocyclic compounds. These compounds often exhibit a range of biological activities and have potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of related triazine derivatives typically involves multistep chemical reactions, including aminomethylation, cycloalkylation, and heterocyclization reactions. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been reported to result in the formation of pyrido[1,2-a][1,3,5]triazine derivatives (Khrustaleva et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their geometry, bonding, and interactions. For example, a study on the molecular and crystal structure of a related triazine compound showed that the triazine ring in the molecule adopts a flattened boat conformation, with extensive hydrogen bonding contributing to the crystal structure (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Related compounds participate in a variety of chemical reactions, including condensation, cycloalkylation, and nucleophilic substitution reactions. These reactions can lead to the formation of novel heterocyclic compounds with potential biological activities (El-Gaby et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. While specific data on the requested compound is not available, related research on triazine derivatives provides insights into their crystalline structures and physical characteristics, highlighting the importance of intermolecular interactions (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, stability, and potential biological activity, are areas of active research. Studies on similar compounds have explored their synthesis, structural characterization, and potential applications, shedding light on the diverse chemical behavior of this class of compounds (Akaberi et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-prop-2-enoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-4-11-24-12-7-8-13(21-20-12)25-16-18-14(22(2)3)17-15(19-16)23-9-5-6-10-23/h4,7-8H,1,5-6,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLUJKCWAUCUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B5586390.png)
![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5586437.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5586451.png)

![N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5586467.png)